molecular formula C18H19NO3 B1337328 (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate CAS No. 147687-15-8

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Cat. No.: B1337328
CAS No.: 147687-15-8
M. Wt: 297.3 g/mol
InChI Key: INKRUGORSXCMAT-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-Sarcosinol is primarily used as a protecting group for amines in peptide synthesis . The compound doesn’t have a specific biological target but plays a crucial role in the chemical formation of peptide bonds .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . It’s a base-labile protecting group, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involving Fmoc-Sarcosinol is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . It’s worth noting that the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of Fmoc-Sarcosinol’s action is the formation of peptides. The Fmoc group allows for the efficient and rapid synthesis of peptides, contributing to the development of various biochemical compounds and potential medicines .

Action Environment

The action of Fmoc-Sarcosinol is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKRUGORSXCMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192448
Record name 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147687-15-8
Record name 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147687-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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